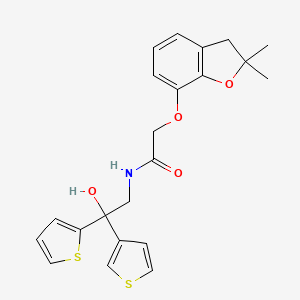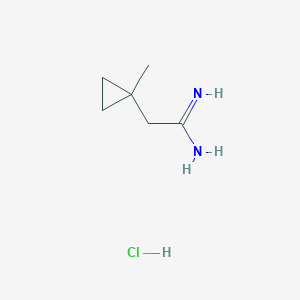
2-(1-Methylcyclopropyl)ethanimidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Methylcyclopropyl)ethanimidamide;hydrochloride” is an organic compound . It is available in the form of a powder. The CAS Number for this compound is 1803608-29-8 .
Molecular Structure Analysis
The molecular formula of “2-(1-Methylcyclopropyl)ethanimidamide;hydrochloride” is C7H15ClN2O. The molecular weight is 178.66 g/mol.Physical And Chemical Properties Analysis
“2-(1-Methylcyclopropyl)ethanimidamide;hydrochloride” is a powder. It has a molecular weight of 178.66 g/mol. More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition in Plant Growth
1-Methylcyclopropene (1-MCP) is a well-documented inhibitor of ethylene action in plants, offering significant advancements in understanding ethylene's role. This compound effectively prevents ethylene effects across a broad range of fruits, vegetables, and floriculture crops. The application of 1-MCP has shown to delay ripening and senescence, extending the shelf life of produce. Effective concentrations are low, suggesting its efficient use in various agricultural practices. The interaction between concentration and temperature is crucial for optimizing its application, with certain conditions allowing for lower concentrations to be as effective as higher ones, depending on the duration of application (Blankenship & Dole, 2003).
Commercialization and Technological Uses
The commercialization of 1-MCP has led to its rapid adoption, particularly in the apple industry, highlighting both its strengths and weaknesses. Despite its limited use for other products, the potential for commercial applications of 1-MCP technology in improving product quality maintenance is significant. This review touches upon the general physiological and biochemical responses of fruits and vegetables to 1-MCP, illustrating its role in ripening and senescence processes (Watkins, 2006).
Postharvest Quality of Non-climacteric Fruit Crops
1-MCP has shown promising effects on the postharvest storage performance of non-climacteric fruits, including grapes, cherries, pomegranates, and citrus. It inhibits senescence processes and physiological disorders, reducing pericarp browning in litchi and internal browning in loquat. The application of 1-MCP can also inhibit degreening and color change in various fruits, suggesting its versatile use in extending freshness and reducing waste (Li et al., 2016).
Controlled Release Technologies for Fresh Produce
Emerging technologies focus on stabilizing and controlling the release of active compounds like 1-MCP for fresh produce preservation. These approaches aim to improve safety, maintain quality, and extend shelf life. Innovative formulations and compositions are being developed for various applications, including packaging systems that release 1-MCP in a controlled manner. Understanding the interactions between active compounds and their formulations is key to predicting retention and release kinetics, with a growing interest in environmentally friendly and economically viable solutions (Chen et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-methylcyclopropyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-6(2-3-6)4-5(7)8;/h2-4H2,1H3,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSVBQFVZFTGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclopropyl)ethanimidamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)
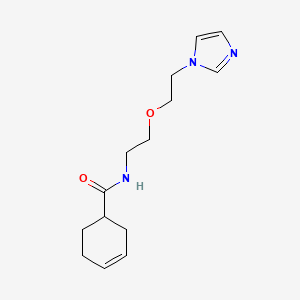
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)

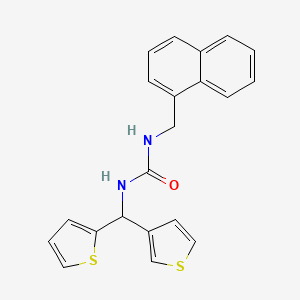
![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)
![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)
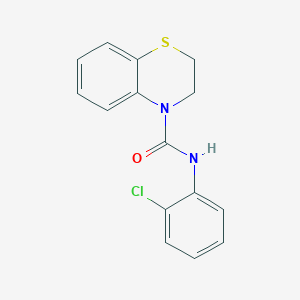
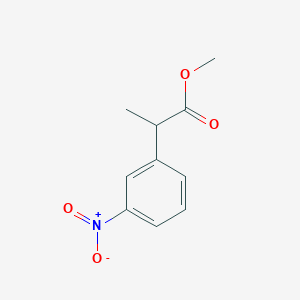
![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)
![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)
